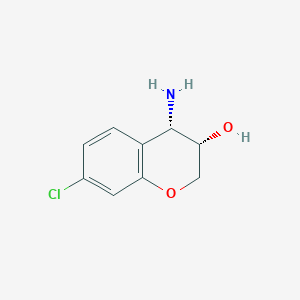

(3S,4S)-4-Amino-7-chlorochroman-3-OL

Description

Significance of the Chroman Scaffold in Chemical Research and Chemical Biology

The chroman scaffold, a heterocyclic compound featuring a benzene (B151609) ring fused to a dihydropyran ring, is a cornerstone in medicinal chemistry and chemical biology. nih.govnih.gov It is recognized as a "privileged scaffold," a molecular framework that can provide ligands for diverse biological receptors. researchgate.netgoogle.comresearchgate.net This versatility stems from its presence in a wide array of natural products, such as tocopherols (B72186) (Vitamin E), and its synthetic accessibility, which allows for extensive structural diversification. researchgate.netgoogle.com

The chroman ring system is a frequent constituent of biologically active molecules and has been a fertile ground for the discovery of new therapeutic agents. google.com Research has demonstrated that chroman derivatives exhibit a broad spectrum of pharmacological activities.

Table 1: Reported Biological Activities of Chroman Derivatives

| Biological Activity | Therapeutic Area |

|---|---|

| Acetylcholinesterase (AChE) Inhibition | Neurodegenerative Diseases (e.g., Alzheimer's) |

| Butyrylcholinesterase (BuChE) Inhibition | Neurodegenerative Diseases (e.g., Alzheimer's) |

| Monoamine Oxidase (MAO) Inhibition | Neurodegenerative Diseases (e.g., Parkinson's) |

| Antioxidant | General Health, Neuroprotection |

| Anticancer | Oncology |

| Antimicrobial | Infectious Diseases |

| Anti-inflammatory | Inflammatory Disorders |

The structural rigidity and the potential for introducing various functional groups at different positions on the chroman ring allow chemists to fine-tune the molecule's properties to achieve desired biological effects. nih.govresearchgate.net For instance, substitutions at the C-2, C-3, C-6, and C-7 positions have been shown to yield potent compounds for various therapeutic targets. nih.gov

Stereochemical Importance of (3S,4S)-Configuration in Chiral Aminochromans

Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in pharmacology and drug design. nih.gov Most biological molecules, including enzymes and receptors, are chiral, and thus they often interact differently with the various stereoisomers of a chiral drug. nih.govnih.gov The specific three-dimensional arrangement of atoms, or stereochemistry, can profoundly influence a compound's biological activity, potency, and pharmacokinetic profile. nih.gov

In the case of aminochromans like (3S,4S)-4-Amino-7-chlorochroman-3-OL, there are two chiral centers at positions 3 and 4. This gives rise to four possible stereoisomers: (3S,4S), (3R,4R), (3S,4R), and (3R,4S). The (3S,4S) and (3R,4R) isomers are enantiomers of each other, while the others are diastereomers.

The absolute configuration of these chiral centers is critical. Research into chiral compounds has repeatedly shown that one enantiomer (the eutomer) often exhibits significantly higher biological activity than its mirror image (the distomer). The specific (3S,4S) configuration dictates a precise spatial orientation of the amino and hydroxyl groups. This orientation is crucial for how the molecule binds to its biological target. For a biological effect to occur, the molecule must fit into a specific binding site on a protein, much like a key fits into a lock. An incorrect stereoisomer may not bind at all or may bind in a way that produces a different or even undesirable effect. nih.govnih.gov

The stereospecific synthesis of compounds with the desired configuration is a key focus in synthetic chemistry. For example, in the synthesis of related 4-amino-3-hydroxycarboxylic acid derivatives, starting from an L-amino acid precursor selectively yields the (3S,4S) configuration. google.com This highlights the deliberate synthetic strategies employed to obtain a single, pure stereoisomer, underscoring the importance of the (3S,4S) arrangement for achieving the intended biological activity. google.com Studies on other chiral molecules have demonstrated that stereochemistry can affect transport across cell membranes, with certain transport systems being stereoselective. nih.gov This suggests that the biological activity of the (3S,4S) isomer might be enhanced due to preferential uptake into cells. nih.govgoogle.com

Overview of Research Trajectories for Functionalized Chromanols and Aminochromans

The research landscape for chromanols (chromans with a hydroxyl group) and aminochromans (chromans with an amino group) is dynamic and focused on leveraging the chroman scaffold to develop novel therapeutic agents. The ability to functionalize the chroman ring at various positions provides a powerful tool for structure-activity relationship (SAR) studies, which aim to understand how chemical structure relates to biological activity. researchgate.net

Key research trajectories include:

Synthesis of Diverse Libraries: Medicinal chemists are actively synthesizing libraries of functionalized chromanols and aminochromans. By systematically varying the substituents on the aromatic ring (like the 7-chloro group in the title compound) and on the pyran ring, researchers can explore a vast chemical space to identify compounds with improved potency and selectivity. nih.govgoogle.com

Multi-Target-Directed Ligands (MTDLs): For complex multifactorial diseases like Alzheimer's, there is a growing interest in developing single molecules that can interact with multiple targets. The chroman scaffold is being explored for the design of MTDLs that might, for example, inhibit both cholinesterases and monoamine oxidases. researchgate.net

Asymmetric Synthesis: Given the importance of stereochemistry, a major focus is on the development of efficient and highly stereoselective synthetic methods. These methods aim to produce a single desired stereoisomer, such as this compound, in high purity, avoiding the need for difficult separation of isomeric mixtures. google.com

Exploration of New Biological Targets: While much research has focused on neurodegenerative diseases, the inherent versatility of the chroman scaffold means that new applications are continually being investigated. This includes its potential as an anticancer, antimicrobial, and anti-inflammatory agent. nih.govresearchgate.net The functionalization of the chroman nucleus, including the introduction of amino and hydroxyl groups, is a key strategy in adapting the scaffold for these diverse biological targets.

Structure

3D Structure

Properties

Molecular Formula |

C9H10ClNO2 |

|---|---|

Molecular Weight |

199.63 g/mol |

IUPAC Name |

(3S,4S)-4-amino-7-chloro-3,4-dihydro-2H-chromen-3-ol |

InChI |

InChI=1S/C9H10ClNO2/c10-5-1-2-6-8(3-5)13-4-7(12)9(6)11/h1-3,7,9,12H,4,11H2/t7-,9+/m1/s1 |

InChI Key |

PNXDTVQXRDLBMC-APPZFPTMSA-N |

Isomeric SMILES |

C1[C@H]([C@H](C2=C(O1)C=C(C=C2)Cl)N)O |

Canonical SMILES |

C1C(C(C2=C(O1)C=C(C=C2)Cl)N)O |

Origin of Product |

United States |

Chemical Reactivity and Derivatization of 3s,4s 4 Amino 7 Chlorochroman 3 Ol

Transformations of the Amino and Hydroxyl Functionalities

The vicinal amino alcohol motif in (3S,4S)-4-Amino-7-chlorochroman-3-OL allows for a range of functionalization reactions. The relative nucleophilicity of the amino and hydroxyl groups can be modulated by reaction conditions, such as pH and the choice of reagents and catalysts, enabling selective derivatization.

Amine Functionalization: Acylation, Alkylation, and Arylation

The primary amino group is a potent nucleophile and can readily undergo acylation, alkylation, and arylation reactions.

Acylation: The amino group can be acylated to form amides using various acylating agents like acyl chlorides, anhydrides, or carboxylic acids activated with coupling agents. Enzymatic methods using aminoacylases have also been shown to effectively catalyze the N-acylation of amino acids, a principle that could be extended to amino alcohol scaffolds. nih.gov The reaction with an acyl chloride, for instance, would yield the corresponding N-acyl derivative.

Alkylation: N-alkylation of the amino group can be achieved using alkyl halides. However, this reaction often suffers from a lack of selectivity, leading to mixtures of mono- and di-alkylated products. Reductive amination, involving the reaction with an aldehyde or ketone followed by reduction, offers a more controlled method for mono-alkylation. Hydrogen-borrowing catalysis, using iridium or iron complexes, represents a modern and efficient method for the alkylation of amino alcohols with other alcohols, forming a C-C bond while releasing water as the only byproduct. nih.gov Derivatization of amino compounds is also a common strategy in analytical chemistry to improve their chromatographic properties. researchgate.netresearchgate.netresearchgate.net

Arylation: The introduction of an aryl group at the nitrogen center can be accomplished through metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. Copper-catalyzed N-arylation reactions are particularly effective for amino alcohols, often showing high selectivity for N-arylation over O-arylation, even at room temperature with iodoanilines. organic-chemistry.orgnih.gov Mechanochemical methods using metallic copper powder have also been developed as a solvent-free alternative for the N-arylation of amino alcohols. nih.gov The development of orthogonal catalyst systems, using either copper or palladium, allows for the selective N- or O-arylation of aminophenols, highlighting the fine control that can be achieved in these transformations. nih.gov

| Functionalization | Reagent/Catalyst Examples | Expected Product Type |

| Acylation | Acetyl chloride, Acetic anhydride | N-acetyl-4-amino-7-chlorochroman-3-ol |

| Alkylation | Alkyl halide, Aldehyde/Ketone + NaBH4 | N-alkyl-4-amino-7-chlorochroman-3-ol |

| Arylation | Aryl halide + Pd or Cu catalyst | N-aryl-4-amino-7-chlorochroman-3-ol |

Hydroxyl Group Derivatization: Etherification and Esterification

The secondary hydroxyl group can be derivatized to form ethers and esters, often requiring conditions that either temporarily protect the more nucleophilic amino group or exploit conditions that favor O-functionalization.

Etherification: O-alkylation to form ethers typically requires the deprotonation of the hydroxyl group with a strong base to form an alkoxide, which then reacts with an alkyl halide. Selective O-alkylation of aminophenols can be achieved by first protecting the amino group, for example, by forming a Schiff base with benzaldehyde, followed by alkylation of the hydroxyl group and subsequent hydrolysis of the imine. nih.gov

Esterification: The hydroxyl group can be converted to an ester through reaction with acyl chlorides or anhydrides, typically in the presence of a base like pyridine. Fischer esterification, using a carboxylic acid and a strong acid catalyst, is another common method. beilstein-journals.orgsemanticscholar.org In the context of amino alcohols, chemoselective O-acylation can be achieved under acidic conditions (e.g., using CF3COOH or MeSO3H as solvent), where the amino group is protonated and thus deactivated towards acylation. researchgate.net This allows for the direct formation of the O-acyl derivative from the unprotected amino alcohol. The esterification of hydroxyl groups in flavonoid structures, which can contain phenolic hydroxyls, has been shown to modulate their biological properties. nih.gov

| Functionalization | Reagent/Catalyst Examples | Expected Product Type |

| Etherification | Alkyl halide + Strong base (e.g., NaH) | 3-O-alkyl-4-amino-7-chlorochroman |

| Esterification | Acyl chloride + Pyridine, Carboxylic acid + H+ | 3-O-acyl-4-amino-7-chlorochroman |

Modifications of the Chlorinated Aromatic Ring System

The benzene (B151609) ring of the chroman scaffold is amenable to electrophilic aromatic substitution, while nucleophilic substitution of the chlorine atom is generally more challenging without further activation.

Electrophilic Aromatic Substitution on the Chroman Core

Electrophilic aromatic substitution (EAS) reactions introduce new substituents onto the aromatic ring. The regiochemical outcome is dictated by the directing effects of the existing substituents: the C4-amino group (or its derivatized form), the C1-alkoxy group, and the C7-chloro group. Both the alkoxy and amino groups are activating, ortho, para-directors, while the chlorine atom is a deactivating, ortho, para-director.

Given the substitution pattern of this compound, the most activated positions for electrophilic attack are C8 (ortho to the strongly activating alkoxy group) and C6 (ortho to the amino group and para to the alkoxy group). The C5 position is sterically hindered and electronically deactivated by the adjacent chlorine. Therefore, electrophilic reactions such as nitration (using HNO3/H2SO4), halogenation (e.g., Br2/FeBr3), and Friedel-Crafts acylation or alkylation (using an acyl/alkyl halide and a Lewis acid like AlCl3) organic-chemistry.org are expected to occur primarily at the C6 and C8 positions. The synthesis of a related 5-amino-6-chlorochroman-8-carboxylic acid has been reported, involving a Friedel-Crafts reaction as a key step.

Nucleophilic Aromatic Substitution with Activated Chromans

Nucleophilic aromatic substitution (NAS) to replace the chlorine atom at C7 is generally unfavorable under standard conditions. Such reactions typically require the presence of strong electron-withdrawing groups (e.g., nitro groups) positioned ortho or para to the leaving group to stabilize the negatively charged Meisenheimer complex intermediate. nih.gov The chroman ring of the title compound lacks such strong activating groups. The existing substituents (alkoxy and amino) are electron-donating, which further disfavors the formation of the anionic intermediate required for the S_NAr mechanism. Therefore, displacing the C7-chloro substituent via NAS would likely require harsh reaction conditions or the use of transition-metal catalysis.

Ring System Transformations and Skeletal Rearrangements

The literature reviewed does not provide specific examples of ring system transformations or skeletal rearrangements for the this compound scaffold. While skeletal rearrangements are a known class of reactions in organic chemistry, often driven by the formation of stable carbocation intermediates or the relief of ring strain, there is no indication that this specific chroman system is prone to such transformations under typical synthetic conditions. The synthesis of 3-aminochroman derivatives has been achieved through radical cyclization, which is a method of ring formation rather than a rearrangement of an existing chroman core.

Advanced Structural Elucidation and Spectroscopic Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure and, crucially, the relative stereochemistry of chiral centers. For (3S,4S)-4-Amino-7-chlorochroman-3-OL, ¹H and ¹³C NMR, along with two-dimensional techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), provide definitive evidence for the cis relationship between the C3-hydroxyl and C4-amino groups.

The stereochemical assignment is primarily determined by the coupling constants (J-values) observed in the ¹H NMR spectrum between the protons at C3 and C4. A characteristic small coupling constant is indicative of a cis configuration, whereas a larger coupling constant would suggest a trans arrangement. In the (3S,4S) isomer, the protons H3 and H4 are on the same face of the chroman ring, leading to a specific dihedral angle that results in a predictable J-value.

While specific spectral data for this exact compound is not publicly available, analysis of closely related chroman derivatives, such as N-((R)-2-((S)-6-Fluorochroman-2-yl)2-hydoxyethyl)-2-nitrobenzenesulfonamide, provides representative chemical shifts. nih.gov The aromatic protons on the chlorobenzyl ring typically appear in the range of δ 6.7-7.9 ppm. The protons on the chroman ring, particularly those adjacent to the stereocenters (H2, H3, H4), exhibit distinct signals that are critical for structural confirmation. For instance, the proton at C3, attached to the carbon bearing the hydroxyl group, would likely resonate at approximately δ 3.8-4.0 ppm, while the proton at C4, adjacent to the amino group, would be found in a similar region.

Table 1: Representative ¹H and ¹³C NMR Data for a Chroman Core Structure Data extrapolated from structurally similar compounds.

| Atom Position | Representative ¹H Chemical Shift (δ, ppm) | Representative ¹³C Chemical Shift (δ, ppm) |

| C2 | ~4.0 (m) | ~77.0 |

| C3 | ~3.8 (m) | ~70.8 |

| C4 | ~3.4 (m) | ~42.1 |

| C4a | - | ~121.2 |

| C5 | ~6.7 (d) | ~115.3 |

| C6 | ~6.8 (dd) | ~119.4 |

| C8 | ~7.5 (d) | ~126.7 |

| C8a | - | ~150.9 |

X-ray Crystallography for Absolute Configuration Determination and Solid-State Structure

X-ray crystallography stands as the gold standard for the unambiguous determination of the absolute configuration of chiral molecules. This technique provides a definitive three-dimensional map of the electron density within a single crystal, allowing for the precise measurement of bond lengths, bond angles, and the spatial arrangement of all atoms.

For this compound, obtaining a suitable single crystal allows for its absolute structure to be determined through the analysis of anomalous dispersion effects. researchgate.net This is particularly important as NMR can only determine the relative stereochemistry (cis or trans). The crystallographic data would confirm that the amino group is at the S-configured C4 position and the hydroxyl group is at the S-configured C3 position.

The crystal structure also reveals detailed information about the solid-state conformation, including the half-chair conformation typically adopted by the dihydropyran ring. researchgate.net Furthermore, it elucidates the intermolecular interactions, such as hydrogen bonding involving the amine and hydroxyl groups, which dictate the crystal packing and influence the material's physical properties. X-ray studies on the final Nebivolol molecule and related chlorinated chroman-2-one structures have demonstrated the power of this technique in confirming stereochemistry and analyzing packing motifs. patsnap.comripublication.com Patents related to Nebivolol synthesis also describe the use of single-crystal X-ray diffraction to confirm the structure of key intermediates. google.com

Table 2: Representative Crystallographic Data for a Chlorinated Chroman Derivative Data based on published structures of similar molecules like 3-chloro-7-hydroxy-4-methyl-chroman-2-one. patsnap.com

| Parameter | Example Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.7203 |

| b (Å) | 14.0481 |

| c (Å) | 8.9066 |

| β (°) | 112.858 |

| Volume (ų) | 890.11 |

| Z (molecules/cell) | 4 |

Chiral Chromatography Techniques for Enantiomeric Purity Analysis

Ensuring the enantiomeric purity of a single stereoisomer is critical in pharmaceutical synthesis. Chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC), is the primary method for separating enantiomers and determining the enantiomeric excess (ee) of a sample.

For the analysis of this compound, a chiral stationary phase (CSP) is used. These phases are typically based on polysaccharides like cellulose (B213188) or amylose, which are derivatized to create chiral recognition sites. nih.gov The separation mechanism relies on the transient formation of diastereomeric complexes between the enantiomers and the chiral selector of the CSP, leading to different retention times. The choice of mobile phase, often a mixture of a non-polar solvent like hexane (B92381) and an alcohol modifier, is optimized to achieve baseline separation of the enantiomers.

The synthesis of Nebivolol often involves the separation of diastereomeric intermediates, such as chromane (B1220400) epoxides, using chromatographic methods to ensure high stereochemical purity in subsequent steps. rotachrom.comepo.org This underscores the critical role of chromatography in both the analysis and preparation of the desired stereoisomers. The enantiomeric purity of the final this compound product would be quantified by integrating the peak areas of the two enantiomers in the resulting chromatogram.

Mass Spectrometry for Molecular Structure Confirmation

Mass spectrometry (MS) is a powerful analytical technique used to confirm the molecular weight and elemental composition of a compound. Using a soft ionization technique like Electrospray Ionization (ESI), the molecule is typically observed as its protonated form, [M+H]⁺.

For this compound (C₉H₁₀ClNO₂), the expected exact mass is 199.0400. High-resolution mass spectrometry (HRMS) can measure this mass with high precision, confirming the molecular formula. The presence of a chlorine atom is readily identified by the characteristic isotopic pattern of the molecular ion peak, where the [M+2] peak (due to the ³⁷Cl isotope) has an intensity approximately one-third that of the main [M] peak (due to the ³⁵Cl isotope).

Tandem mass spectrometry (MS/MS) can be used to fragment the molecular ion, providing further structural information. Common fragmentation patterns for this molecule would include the loss of water (H₂O) from the hydroxyl group, loss of ammonia (B1221849) (NH₃) from the amino group, and cleavage of the chroman ring system. Analysis of Nebivolol metabolites, which share the same core structure, shows characteristic fragmentation including cleavage of the bond between the chroman ring and the ethylamine (B1201723) side chain. nih.gov

Table 3: Expected Mass Spectrometry Data for C₉H₁₀ClNO₂

| Ion Species | Expected m/z (Monoisotopic) | Information Provided |

| [M+H]⁺ (with ³⁵Cl) | 200.0473 | Confirmation of Molecular Weight |

| [M+H]⁺ (with ³⁷Cl) | 202.0444 | Confirms presence of one Chlorine atom |

| [M+H-H₂O]⁺ | 182.0368 | Indicates presence of a hydroxyl group |

| [M+H-NH₃]⁺ | 183.0208 | Indicates presence of a primary amino group |

Vibrational and Electronic Spectroscopy (IR, UV-Vis)

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide valuable information about the functional groups present in a molecule and its electronic system, respectively.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would display characteristic absorption bands confirming the presence of its key functional groups. The O-H stretch of the alcohol and the N-H stretches of the primary amine would appear as broad bands in the region of 3200-3500 cm⁻¹. Aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹, while C-H stretches of the saturated portion of the chroman ring appear just below 3000 cm⁻¹. The C-O stretching of the alcohol and ether groups would be visible in the fingerprint region, typically between 1050-1250 cm⁻¹. Aromatic C=C stretching absorptions would be found in the 1450-1600 cm⁻¹ range.

UV-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum is determined by the chromophores within the molecule. For this compound, the substituted benzene (B151609) ring of the chroman system is the primary chromophore. It is expected to show absorption maxima (λ_max) in the ultraviolet region, typically around 220 nm and 280 nm. The exact position and intensity of these peaks are influenced by the substituents on the aromatic ring, including the chlorine atom and the ether oxygen. For example, the related drug Nebivolol exhibits a λ_max at approximately 280 nm. epo.org

Molecular Interactions and Biochemical Activity of 3s,4s 4 Amino 7 Chlorochroman 3 Ol Derivatives in Vitro & Mechanistic Focus

Chroman Scaffold as a Privileged Structure in Ligand Design

The chroman scaffold, a heterocyclic moiety featuring a fused benzene (B151609) and dihydropyran ring, is widely recognized as a "privileged structure" in drug design and discovery. This designation stems from its recurring presence in both natural products and synthetic molecules that exhibit a wide array of potent biological activities. The structural rigidity and three-dimensional character of the chroman ring system allow it to serve as a versatile template for presenting various functional groups in a defined spatial orientation, enabling high-affinity interactions with diverse biological targets.

Chroman-containing compounds have demonstrated significant potential as antibacterial, antifungal, antioxidant, antimalarial, and neuroprotective agents. nih.gov Furthermore, derivatives of the chroman and the related chromone (B188151) core have shown promising anticancer and antiviral properties. nih.gov The utility of this scaffold is evident in its ability to interact with key biological targets such as enzymes, including kinases and cholinesterases, making it a valuable starting point for the development of novel therapeutic agents. nih.gov The specific stereochemistry of derivatives like (3S,4S)-4-Amino-7-chlorochroman-3-OL, with defined hydroxyl and amino groups, provides additional vectors for modification and optimization of ligand-protein interactions.

Exploration of Biochemical Target Engagement

The biochemical activity of this compound derivatives is characterized by their engagement with a range of protein targets. These interactions are primarily explored through enzyme inhibition assays and binding affinity studies, which reveal the potency and selectivity of these compounds.

Enzyme Inhibition Studies (e.g., Butyrylcholinesterase, Monoamine Oxidase, Tyrosine Kinases, Carbonic Anhydrase)

Derivatives based on the amino-chroman scaffold have been identified as potent inhibitors of several key enzyme families.

Butyrylcholinesterase (BChE): Amino-7,8-dihydro-4H-chromenone derivatives have been synthesized and evaluated as potent inhibitors of BChE, an enzyme implicated in the progression of Alzheimer's disease. One study identified compound 4k as a particularly effective inhibitor, demonstrating a competitive-type inhibition mechanism. nih.gov The inhibitory activities of several derivatives are detailed in the table below. nih.gov

| Compound | Substitutions | BChE IC₅₀ (µM) |

| 4c | R¹: 4-chlorobenzyloxy | 0.89 ± 0.24 |

| 4d | R¹: 4-bromobenzyloxy | 1.19 ± 0.31 |

| 4f | R²: 4-chlorobenzyloxy | 5.70 ± 0.68 |

| 4g | R²: 4-bromobenzyloxy | 13.06 ± 2.59 |

| 4k | R¹: 4-fluorobenzyloxy, R²: OCH₃ | 0.65 ± 0.13 |

IC₅₀ values represent the concentration required to inhibit 50% of enzyme activity.

Monoamine Oxidase (MAO): The chromone scaffold is structurally similar to known selective inhibitors of MAO-B, an enzyme targeted in the treatment of neurodegenerative disorders like Parkinson's disease. researchgate.net Studies on various chromone derivatives show that they can act as potent, selective, and reversible inhibitors of MAO-B. researchgate.netmdpi.com Molecular modeling has shown that the chromone moiety can fit within the inhibitor binding cavity of MAO-B, with the phenyl group of the scaffold forming π-π stacking interactions with key tyrosine residues such as Tyr435. mdpi.com

Tyrosine Kinases: The chromone framework has been successfully utilized to develop inhibitors of protein kinases, which are critical regulators of cell signaling and are often dysregulated in cancer. A series of chromone-2-aminothiazole derivatives were designed as inhibitors of Protein Kinase CK2, a target for anticancer drugs. nih.gov Among these, compound 5i was identified as the most effective CK2 inhibitor with an IC₅₀ of 0.08 µM. nih.gov This compound also showed potent anti-proliferative activity against HL-60 tumor cells (IC₅₀ = 0.25 µM). nih.gov Other chromone derivatives have been shown to suppress the protein levels of key receptor tyrosine kinases such as EGFR, FGFR3, and VEGFR. researchgate.net

Carbonic Anhydrase (CA): While specific studies on this compound derivatives against carbonic anhydrase were not prominently found, the related coumarin and chromene scaffolds are well-documented inhibitors. They are known to act as prodrugs, being hydrolyzed within the CA active site to form 2-hydroxycinnamic acids, which are the active inhibitory species. This mechanism allows for isoform-selective inhibition, particularly of the tumor-associated hCA IX and XII isoforms.

Protein-Ligand Binding Affinity Characterization

The binding affinity of these derivatives to their target enzymes is a key determinant of their potency. For Butyrylcholinesterase, kinetic studies revealed that the potent derivative 4k exhibits a competitive-type inhibition with a Kᵢ value of 0.55 µM. nih.gov This indicates that the compound competes with the natural substrate for binding to the active site of the enzyme. Molecular docking simulations further confirmed that 4k establishes promising binding interactions within the BChE active site. nih.gov

In the context of tyrosine kinase inhibition, cellular thermal shift assays (CESTA) have confirmed the direct binding of chromone derivatives like 5i to Protein Kinase CK2. nih.gov Molecular docking of chroman-4-one derivatives into the active site of other enzymes, such as pteridine reductase 1, has shown that the scaffold can establish a π-sandwich interaction between the nicotinamide ring of the NADP⁺ cofactor and a phenylalanine residue (Phe113). nih.gov Additionally, the carbonyl and hydroxyl groups on the chroman ring form critical hydrogen bonds with residues like Arg17 and Ser111, anchoring the ligand within the active site. nih.gov

Allosteric Modulation Mechanisms

Allosteric modulation, where a ligand binds to a site distinct from the primary active (orthosteric) site to modulate protein function, is a significant mechanism in drug action. nih.gov This mode of action can offer greater selectivity and a more nuanced pharmacological profile compared to direct competitive inhibition. nih.gov While the chroman scaffold is versatile, there is currently limited specific evidence in the reviewed literature to suggest that this compound derivatives function primarily through allosteric modulation mechanisms. The primary mode of action reported for related compounds against targets like BChE is competitive inhibition at the active site. nih.gov Further investigation would be required to explore the potential for allosteric modulation by this class of compounds on various protein targets.

Investigation of Intracellular Signaling Pathway Modulation (e.g., ERK-MAPK, ROS-mediated pathways)

Beyond direct enzyme inhibition, chromone derivatives have been shown to modulate key intracellular signaling pathways involved in cell growth, survival, and stress responses.

Certain chromone derivatives have been found to inhibit p38α mitogen-activated protein kinase (MAPK), a key enzyme in a signaling cascade that controls cellular processes like inflammation and cell growth. nih.gov In the context of cancer, chromone-based kinase inhibitors can affect pathways downstream of their primary target. For instance, the potent CK2 inhibitor 5i was shown to inhibit the α-catenin/Akt pathway and the PARP/Survivin pathway in HL-60 cells, ultimately leading to the induction of apoptosis. nih.gov The MAPK/ERK pathway is a central signaling cascade that regulates cell proliferation and differentiation, and its dysregulation is implicated in many diseases, including cancer. nih.govmdpi.commdpi.com The ability of chroman derivatives to inhibit kinases upstream in this pathway highlights a critical mechanism for their anti-proliferative effects.

Additionally, some chromone derivatives can modulate cellular redox homeostasis. While often considered antioxidants, certain derivatives can induce the production of Reactive Oxygen Species (ROS) within tumor cells. nih.gov Given that cancer cells often have a compromised antioxidant capacity, elevating ROS levels can push them past a threshold of oxidative stress, leading to cell death. nih.govmdpi.com This represents a promising strategy for cancer therapy.

Structure-Activity Relationship (SAR) Studies at the Molecular Level

Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of lead compounds. For amino-chromenone derivatives as BChE inhibitors, SAR analysis has revealed several key insights. nih.gov

Substitution Position: Substitutions at the R¹ position of the amino-chromenone core are generally favorable for BChE inhibition, while substitutions at the R³ position are unfavorable, likely due to steric hindrance. nih.gov

Nature of Substituent: At the R¹ position, the presence of a 4-chlorobenzyloxy or 4-bromobenzyloxy group significantly increases inhibitory activity. nih.gov A combination of a 4-fluorobenzyloxy group at R¹ and a methoxy group at R² (as in compound 4k ) yields the most potent BChE inhibitor in the series. nih.gov

Halogen Placement: Comparing compounds 4c (4-chlorobenzyloxy) and 4f (where the same group is at the R² position) shows a dramatic loss in potency, confirming that the position of the substituent is critical for activity. nih.gov

For chromone derivatives as MAO-B inhibitors, SAR studies indicate that the presence of a methoxy group on the chromone ring can enhance binding at the active site. mdpi.com In the case of chromone-based kinase inhibitors, the attachment of a fluorine atom at position 6 of the chromone core was found to produce more active derivatives compared to chloro or methyl substitutions. nih.gov These studies underscore the importance of systematic structural modification to fine-tune the molecular interactions between the chroman scaffold and its biological targets.

Role as a Chemical Probe for Biological Systems

Currently, there is a notable absence of scientific literature detailing the application of this compound as a chemical probe. Chemical probes are powerful tools used to study biological systems by selectively interacting with specific targets, such as proteins or enzymes, thereby allowing researchers to investigate their functions. The utility of a compound as a chemical probe is contingent on a deep understanding of its selectivity, potency, and mechanism of action. Without dedicated studies to elucidate these properties for this compound, its potential to serve as a targeted tool for biological investigation remains speculative.

Further research would be required to establish the following:

Target Identification: Determining the specific biomolecules with which this compound interacts.

Binding Affinity and Selectivity: Quantifying the strength and specificity of its interaction with identified targets.

Functional Effects: Characterizing the downstream cellular or biochemical consequences of its binding.

Without such foundational data, the compound cannot be effectively utilized as a reliable chemical probe.

Metabolic Transformations and Enzymatic Biotransformations in in vitro Systems

A comprehensive in vitro metabolic profile for this compound would involve:

Incubation with Metabolic Systems: Exposing the compound to various in vitro systems that mimic physiological metabolism.

Metabolite Identification: Utilizing analytical techniques like mass spectrometry and nuclear magnetic resonance to identify the structures of any resulting metabolites.

Enzyme Phenotyping: Pinpointing the specific enzymes involved in the observed biotransformations.

The absence of such studies in the public domain means that the metabolic pathways, potential for drug-drug interactions, and the pharmacokinetic profile of this compound are currently unknown.

Computational and Theoretical Studies of 3s,4s 4 Amino 7 Chlorochroman 3 Ol and Its Analogues

Molecular Docking and Protein-Ligand Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, providing insights into the binding affinity and mode of interaction. For analogues of (3S,4S)-4-Amino-7-chlorochroman-3-OL, docking studies have been instrumental in elucidating their interaction with target proteins, such as PARP-1.

Research has shown that the chroman scaffold fits well into the active site of PARP-1. nih.gov Key interactions often involve hydrogen bonds with amino acid residues like Gly863 and Ser904, and π-π stacking interactions with Tyr896 and Tyr907. nih.govresearchgate.net The specific stereochemistry of this compound is crucial for establishing these precise interactions. The amino and hydroxyl groups on the chroman ring, along with the chlorine atom on the aromatic ring, play significant roles in defining the binding orientation and affinity.

For instance, in a study of pyridopyridazinone-based PARP-1 inhibitors, which share structural similarities with chroman derivatives, molecular modeling revealed that the designed compounds docked effectively into the PARP-1 active site. nih.gov These complexes were stabilized by key hydrogen bonds and favorable π-π stacking interactions, highlighting the importance of specific functional groups and their spatial arrangement. nih.govresearchgate.net

Table 1: Key Protein-Ligand Interactions for Chroman-like PARP-1 Inhibitors

| Amino Acid Residue | Type of Interaction | Contributing Ligand Moiety |

|---|---|---|

| Gly863 | Hydrogen Bond | Amide/Amino Group |

| Ser904 | Hydrogen Bond | Amide/Hydroxyl Group |

| Tyr896 | π-π Stacking | Aromatic Ring System |

| Tyr907 | π-π Stacking | Aromatic Ring System |

Pharmacophore Modeling and Feature Identification

Pharmacophore modeling identifies the essential three-dimensional arrangement of functional groups (pharmacophoric features) necessary for biological activity. This approach is valuable for virtual screening and designing new compounds with desired biological profiles. For inhibitors based on the chroman scaffold, pharmacophore models typically include features such as hydrogen bond donors, hydrogen bond acceptors, and aromatic rings. uic.edu

The development of a robust pharmacophore model for PARP-1 inhibitors, for example, has been achieved through detailed analysis of PARP-1-inhibitor complexes. uic.edu Such models can then be used to screen large compound databases to identify novel scaffolds that fit the pharmacophoric requirements. uic.edunih.gov The key features identified for chroman-based PARP inhibitors often include:

A hydrogen bond donor: corresponding to the amino or hydroxyl group.

A hydrogen bond acceptor: often the oxygen atom in the chroman ring or other substituents.

An aromatic ring: for π-π stacking interactions.

The validation of these models is crucial and is often performed using a test set of known active and inactive molecules. nih.gov A good model should be able to distinguish between these two groups with high accuracy. nih.gov

Table 2: Common Pharmacophore Features of Chroman-based PARP Inhibitors

| Pharmacophore Feature | Corresponding Chemical Group | Importance in Binding |

|---|---|---|

| Hydrogen Bond Donor | -NH2, -OH | Interaction with backbone or side-chain acceptors |

| Hydrogen Bond Acceptor | Chroman oxygen, C=O | Interaction with backbone or side-chain donors |

| Aromatic Ring | Benzene (B151609) ring of the chroman | π-π stacking with aromatic residues |

| Hydrophobic Group | Alkyl substituents | Interaction with hydrophobic pockets |

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) analysis aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. asianpubs.org This is achieved by correlating physicochemical properties or theoretical molecular descriptors with the observed activity.

For analogues of this compound, QSAR studies can help in understanding the influence of various substituents on their inhibitory potency. nih.gov Descriptors often used in QSAR models include:

Electronic properties: such as dipole moment and atomic charges. researchgate.net

Steric properties: like molecular refractivity (MR). asianpubs.org

Hydrophobic properties: such as the partition coefficient (log P). asianpubs.org

By developing a statistically significant QSAR model, the activity of new, unsynthesized analogues can be predicted, thereby guiding the synthetic efforts towards more potent compounds. asianpubs.org For instance, a QSAR study on 7-chloro-4-aminoquinoline derivatives, which share a similar structural motif, demonstrated the utility of this approach in designing potent antimalarial agents. asianpubs.org Similarly, QSAR analysis of aminohydroxyguanidine derivatives helped in understanding the structural requirements for minimizing cytotoxicity. nih.gov

Table 3: Commonly Used Descriptors in QSAR Studies of Chroman Analogues

| Descriptor Class | Example Descriptor | Information Provided |

|---|---|---|

| Electronic | Dipole Moment, HOMO/LUMO energies | Charge distribution, reactivity |

| Steric | Molecular Weight, Molar Refractivity | Size and shape of the molecule |

| Hydrophobic | LogP | Lipophilicity and membrane permeability |

| Topological | Connectivity Indices | Molecular branching and shape |

Molecular Dynamics Simulations to Understand Conformational Behavior and Binding

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of a ligand-receptor complex over time. This technique is particularly useful for understanding the conformational flexibility of the ligand and the receptor, as well as the stability of their interactions.

For this compound and its analogues, MD simulations can reveal how the chroman ring and its substituents adapt their conformation upon binding to the target protein. nih.gov These simulations can also be used to calculate the binding free energy, providing a more accurate estimate of the binding affinity than docking alone.

A recent study on chroman derivatives as PD-1/PD-L1 antagonists utilized molecular dynamics simulations to predict that the (R)-enantiomer had superior inhibitory activity compared to the (S)-enantiomer, a finding that was later confirmed by experimental data. nih.gov This highlights the power of MD simulations in discerning the subtle energetic differences between stereoisomers.

Ab Initio and Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Ab initio and Density Functional Theory (DFT) are quantum mechanical methods used to study the electronic structure and properties of molecules. nih.gov These calculations can provide valuable information about molecular geometry, charge distribution, and reactivity.

For this compound, DFT calculations can be used to:

Optimize the ground state geometry of the molecule.

Calculate the energies of the frontier molecular orbitals (HOMO and LUMO), which are related to the molecule's reactivity. ekb.eg

Determine the electrostatic potential map, which indicates the regions of the molecule that are electron-rich or electron-poor. ekb.eg

This information can be used to rationalize the observed reactivity of the molecule and to predict its interaction with biological targets. ekb.eg

Scaffold Hopping and Chemotype Diversity Analysis

Scaffold hopping is a medicinal chemistry strategy that involves replacing the core structure (scaffold) of a known active compound with a different, often structurally novel, scaffold while retaining the key pharmacophoric features. nih.gov This approach is used to discover new classes of compounds with improved properties, such as enhanced potency, better selectivity, or more favorable pharmacokinetic profiles. nih.gov

Starting from the chroman scaffold of this compound, scaffold hopping can be employed to explore a wider chemical space and identify new chemotypes. chemrxiv.org This can be achieved through various computational methods, including 3D shape similarity searching and pharmacophore-based virtual screening.

The goal of chemotype diversity analysis is to ensure that a wide range of different chemical scaffolds are explored in a drug discovery program. This increases the chances of identifying compounds with novel mechanisms of action or improved therapeutic properties. The chromanone scaffold itself is considered a versatile template for designing and developing new drugs. nih.govresearchgate.net

Role As a Chemical Scaffold and Building Block in Research

Design and Synthesis of Compound Libraries Based on the Chroman Scaffold

The chroman framework is a cornerstone for the development of compound libraries, which are large collections of structurally related molecules used in high-throughput screening to identify new drug leads. nih.gov The principle of a scaffold-based library is to have a common core structure—in this case, the chroman ring system—which can be "decorated" with a wide variety of chemical appendages.

The (3S,4S)-4-Amino-7-chlorochroman-3-OL molecule is particularly well-suited for this approach. Its key functional groups—the primary amine at C-4 and the secondary alcohol at C-3—provide reactive handles for a range of chemical transformations. Chemists can leverage these sites to generate extensive libraries through reactions such as:

Acylation: Reaction of the amino group with various carboxylic acids or acid chlorides to form a diverse set of amides.

Sulfonylation: Reaction of the amino group with sulfonyl chlorides to produce sulfonamides.

Alkylation: Introduction of alkyl groups onto the amine.

Etherification: Modification of the hydroxyl group.

The chlorine atom at the 7-position also influences the electronic properties of the aromatic ring and can be a site for further modification through cross-coupling reactions, expanding the structural diversity of the library even further. This systematic modification allows for the creation of thousands of distinct compounds from a single, well-defined chiral scaffold, enabling a broad exploration of chemical space to find molecules with desired biological activity. nih.gov

Application in the Development of Advanced Chemical Probes

A chemical probe is a small molecule designed to selectively interact with a specific biological target, such as an enzyme or receptor, thereby allowing researchers to study its function in a biological system. The chroman scaffold has proven to be highly effective for developing such probes.

A notable example is the development of selective inhibitors for Sirtuin 2 (SIRT2), a deacetylase enzyme implicated in neurodegenerative diseases and other aging-related conditions. nih.govnih.gov Researchers have synthesized and evaluated libraries of chroman-4-one derivatives, which are structurally related to this compound. nih.govnih.govacs.org These studies led to the discovery of potent and highly selective SIRT2 inhibitors, with some compounds exhibiting inhibitory concentrations (IC₅₀) in the low micromolar range. nih.gov These molecules serve as advanced chemical probes to investigate the specific roles of SIRT2, distinguishing its function from other closely related sirtuin isoforms like SIRT1 and SIRT3. nih.govnih.gov The development of such selective probes is critical for validating enzymes as potential drug targets. aging-us.com The defined stereochemistry of a molecule like this compound is paramount in probe development, as the precise spatial orientation of its functional groups dictates the specific and high-affinity binding required for a high-quality probe.

Intermediacy in the Synthesis of Complex Molecules and Scaffolds (e.g., HIF2α inhibitors)

Chiral building blocks like this compound are valuable starting materials for the synthesis of more complex and biologically active molecules. The vicinal amino alcohol arrangement (an amino group and a hydroxyl group on adjacent carbons) on a rigid heterocyclic core is a key structural motif that can be elaborated into a variety of other structures in a stereocontrolled fashion.

The chroman and chromene scaffolds have been utilized in the design of inhibitors of the Hypoxia-Inducible Factor (HIF) pathway, a critical regulator of the cellular response to low oxygen levels that is often dysregulated in cancer. nih.gov Specifically, the HIF-2α subunit is a key therapeutic target in certain cancers, such as renal cell carcinoma. nih.gov Small molecules have been developed that bind to a preformed internal cavity in the HIF-2α PAS-B domain, disrupting its ability to form a functional protein complex and thereby inhibiting the expression of downstream target genes. nih.govnih.gov

While a direct synthesis of a HIF-2α inhibitor from this compound is not prominently documented, its status as a functionalized, chiral bicyclic scaffold makes it an attractive starting point for the design of novel inhibitors. The core structure provides a rigid framework to which substituents can be attached to probe the binding pocket of targets like HIF-2α. The synthesis of the approved HIF-2α inhibitor Belzutifan, for example, involves a complex chiral indane core, demonstrating the importance of a well-defined three-dimensional bicyclic structure for activity. nih.gov The amino and hydroxyl groups of the chroman building block can be used to construct side chains or additional ring systems, making it a versatile intermediate for accessing novel and complex molecular architectures.

Contribution to the Understanding of Structure-Function Relationships in Heterocyclic Chemistry

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how specific structural features of a molecule contribute to its biological activity. The rigid and conformationally constrained nature of the chroman ring system makes it an excellent platform for such investigations. By using a defined scaffold like this compound, chemists can make systematic changes and correlate them directly to changes in biological effect, without the complication of a flexible molecule adopting multiple shapes.

The importance of stereochemistry is a key lesson derived from such compounds. The specific (3S,4S) configuration fixes the relative orientation of the amino and hydroxyl groups. Even a small change, like inverting one of the chiral centers to a trans relationship, would profoundly alter the molecule's shape and its ability to bind to a target protein.

SAR studies on related chroman-4-one inhibitors of SIRT2 have provided detailed insights into the structural requirements for potency and selectivity. nih.govacs.org These studies revealed that different parts of the molecule play distinct roles in target engagement.

Table 1: Structure-Activity Relationship (SAR) of Chroman-based SIRT2 Inhibitors

| Position of Modification | Structural Change | Impact on SIRT2 Inhibition | Reference |

| C2 | Alkyl chain (3-5 carbons) | Optimal length crucial for high potency | nih.govacs.org |

| C2 | n-Heptyl chain | Decreased activity compared to pentyl | acs.org |

| C4 | Carbonyl group | Intact carbonyl group crucial for high potency | nih.govacs.org |

| C6 | Electron-withdrawing group (e.g., -Cl, -Br) | Favorable for activity | nih.govacs.org |

| C6 | Electron-donating group (e.g., -OCH₃) | Decreased inhibitory activity | acs.org |

| C8 | Large, electron-withdrawing group | Favorable for activity | nih.govacs.org |

| C6 & C8 | Dibromo substitution | Resulted in the most potent inhibitor (IC₅₀ = 1.5 µM) | nih.gov |

This detailed understanding, derived from systematically modifying a well-defined scaffold, is invaluable. It demonstrates how substitutions on the aromatic ring (like the 7-chloro group) and at other positions govern the molecule's interaction with its target. This knowledge guides the rational design of future molecules with improved potency, selectivity, and drug-like properties. 34.237.233

Future Research Directions

Development of Novel Stereoselective Synthetic Pathways

The precise three-dimensional arrangement of the amino and hydroxyl groups in (3S,4S)-4-Amino-7-chlorochroman-3-ol is critical for its potential biological activity. Therefore, the development of efficient and highly stereoselective synthetic routes is a primary research objective. Current methods for creating similar 1,2-aminoalcohols often involve multi-step sequences that may result in mixtures of stereoisomers, necessitating challenging purification procedures. mdpi.comresearchgate.net

Future synthetic strategies could focus on:

Asymmetric Catalysis: Employing chiral catalysts to induce high stereoselectivity in the formation of the key C-N and C-O bonds. This could involve asymmetric hydrogenation or amination of a suitable chromanone precursor. stanford.edu

Enzymatic Resolutions: Utilizing enzymes, such as lipases or proteases, for the kinetic resolution of a racemic mixture of the amino alcohol or its precursor. Biocatalytic methods, including the use of transaminases, have shown promise in the stereoselective synthesis of aminocyclohexanols and could be adapted for chroman systems. d-nb.info

Chiral Pool Synthesis: Starting from readily available chiral precursors to establish the desired stereocenters.

A comparative table of potential synthetic approaches is presented below.

| Synthetic Approach | Advantages | Potential Challenges |

| Asymmetric Catalysis | High efficiency and enantioselectivity, catalytic nature reduces waste. | Development of specific catalysts for the chroman system. |

| Enzymatic Resolution | High stereospecificity, mild reaction conditions. | Can be limited by substrate scope and enzyme availability. |

| Chiral Pool Synthesis | Predictable stereochemical outcome. | Limited availability of suitable starting materials for this specific target. |

Elucidation of Undiscovered Molecular Targets and Mechanisms

The biological activity of a compound is intrinsically linked to its molecular targets. For this compound, the identification of its binding partners within the cell is a crucial step. The chroman and chromone (B188151) scaffolds have been associated with a wide range of biological activities, including the inhibition of enzymes like sirtuins. acs.org The 7-chloro substitution, in particular, has been noted in compounds with antiproliferative and antifungal activities. nih.govresearchgate.net

Future research should involve:

Affinity-Based Proteomics: Using derivatized versions of the compound to "fish" for its binding partners in cell lysates.

Phenotypic Screening: Testing the compound in various disease models (e.g., cancer cell lines, microbial cultures) to identify its biological effects, which can then be traced back to a specific pathway or target.

Genetic and Genomic Approaches: Utilizing techniques like CRISPR-Cas9 screening to identify genes that modulate cellular sensitivity to the compound, thereby pointing towards its molecular target.

Advanced Computational Modeling for De Novo Design and Optimization

Computational chemistry offers powerful tools for understanding and predicting molecular behavior, thereby accelerating the drug discovery process. nfcr.orgnih.gov For this compound, computational modeling can be leveraged in several ways:

Molecular Docking: Simulating the binding of the compound to the active sites of known and putative protein targets. This can help prioritize experimental testing and provide insights into the binding mode.

Quantum Mechanics/Molecular Mechanics (QM/MM): Performing high-level calculations to understand the electronic properties of the molecule and its interactions with its biological target in detail.

De Novo Design Algorithms: Using the core structure of this compound as a starting point to computationally design new derivatives with enhanced potency and selectivity. mdpi.com

The following table outlines key computational approaches and their applications.

| Computational Method | Application in Drug Discovery | Relevance for the Compound |

| Molecular Docking | Predicts binding orientation and affinity of a ligand to a target protein. | To identify potential protein targets and understand key interactions. |

| Molecular Dynamics | Simulates the movement of atoms and molecules over time. | To assess the stability of the ligand-protein complex. |

| QSAR Modeling | Relates chemical structure to biological activity. | To guide the design of new derivatives with improved properties. |

Exploration of Novel Derivatization Strategies for Enhanced Biochemical Specificity

Once a lead compound with promising biological activity is identified, chemical derivatization is often employed to fine-tune its properties. For this compound, systematic modification of its structure could lead to analogs with improved potency, selectivity, and pharmacokinetic profiles.

Potential derivatization strategies include:

Modification of the Amino Group: Acylation, alkylation, or sulfonylation of the primary amine to explore the impact on binding and cellular uptake.

Modification of the Hydroxyl Group: Etherification or esterification to alter the hydrogen-bonding capacity and lipophilicity of the molecule.

Substitution on the Aromatic Ring: Introducing different substituents at available positions on the benzene (B151609) ring to probe for additional interactions with the target protein. Studies on related chroman-4-ones have shown that the electronic nature of substituents on the aromatic ring can dramatically alter biological activity. acs.org

Integration with High-Throughput Screening for New Research Leads

High-throughput screening (HTS) allows for the rapid testing of large libraries of chemical compounds to identify those that modulate a specific biological target or pathway. nih.govthermofisher.com The this compound scaffold can be used as a template for the creation of a focused compound library.

The integration with HTS would involve:

Library Synthesis: Creating a collection of analogs of this compound with diverse substitutions.

Assay Development: Establishing a robust and miniaturized assay for the biological target of interest.

Screening and Hit Identification: Testing the compound library in the HTS assay to identify "hits" – compounds that show the desired activity. These hits can then be further validated and optimized.

The use of HTS can significantly accelerate the discovery of new lead compounds based on the this compound structure for a variety of therapeutic areas.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.